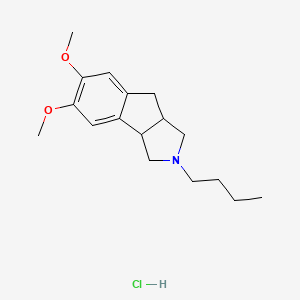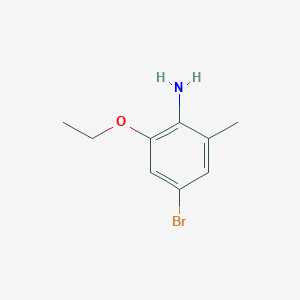
4-Bromo-2-ethoxy-6-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-ethoxy-6-methylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, an ethoxy group at the 2-position, and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-6-methylaniline can be achieved through a multi-step process involving several key reactions:
Nitration: The starting material, 2-ethoxy-6-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group, forming 4-amino-2-ethoxy-6-methylaniline.
Bromination: Finally, the amine group is brominated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-ethoxy-6-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine) and Lewis acids (e.g., AlCl3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted anilines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-ethoxy-6-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-ethoxy-6-methylaniline involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylaniline: Similar structure but lacks the ethoxy group.
4-Bromo-2-methylaniline: Similar structure but lacks the ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-ethoxy-6-methylaniline is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific chemical and biological properties. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
4-bromo-2-ethoxy-6-methylaniline |
InChI |
InChI=1S/C9H12BrNO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3,11H2,1-2H3 |
InChI-Schlüssel |
SGBBFNNTSDBLOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
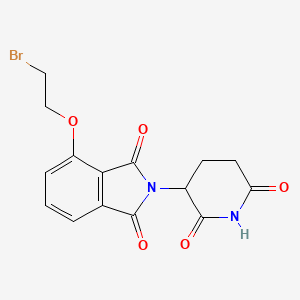
![(7Z,10Z)-12-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B14762956.png)
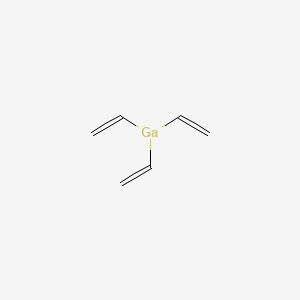
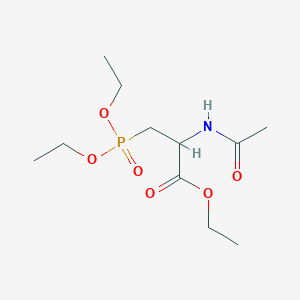
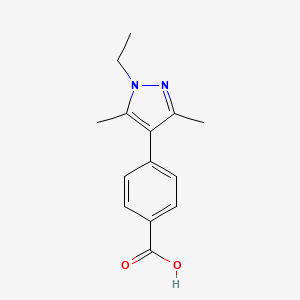
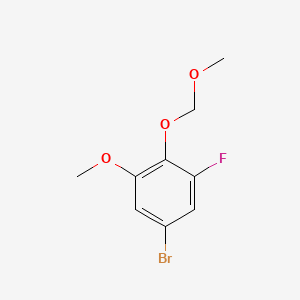

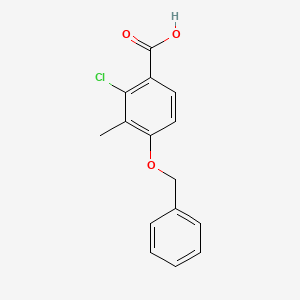
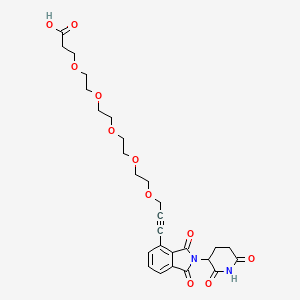


![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
